Glycylalanine

Description

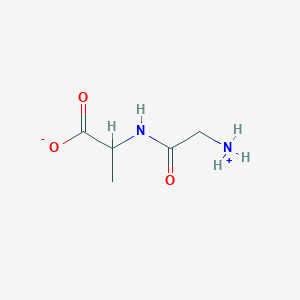

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919063 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |

| Record name | Glycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the molecular structure of Glycylalanine

An In-depth Technical Guide to the Molecular Structure of Glycylalanine

Introduction

Glycylalanine (Gly-Ala) is a dipeptide formed from the constituent amino acids glycine (B1666218) and alanine (B10760859). As the second simplest dipeptide after glycylglycine, it serves as a crucial model system in computational and experimental studies of peptide structure, folding dynamics, and hydration.[1] Its structure embodies the fundamental peptide bond that constitutes the backbone of all proteins. This document provides a comprehensive technical overview of the molecular structure of glycylalanine, its stereoisomeric forms, physicochemical properties, and the experimental methodologies used for its synthesis and structural characterization.

Molecular Structure and Conformation

Glycylalanine is formed through a condensation reaction where the carboxyl group of glycine forms a peptide (amide) bond with the amino group of alanine, with the elimination of a water molecule.[2] Glycine serves as the N-terminal residue and alanine as the C-terminal residue.[1]

IUPAC Name: 2-[(2-aminoacetyl)amino]propanoic acid[3] Molecular Formula: C₅H₁₀N₂O₃[4] Molecular Weight: 146.14 g/mol [4]

The molecule possesses key functional groups: a terminal amino group (-NH₂), a terminal carboxyl group (-COOH), and a central amide group (-CONH-). The planarity of the peptide bond significantly influences the conformational freedom of the peptide backbone. The overall conformation is determined by the torsion angles (phi, ψ) around the Cα-N and Cα-C' bonds, respectively. Studies involving molecular dynamics simulations have been used to investigate the conformational distributions and dynamics of glycylalanine in aqueous solutions.[5][6]

Stereoisomerism

The α-carbon of the alanine residue in glycylalanine is a chiral center, meaning it is attached to four different groups. Consequently, glycylalanine can exist as two distinct stereoisomers, or enantiomers: Glycyl-L-alanine (Gly-L-Ala) and Glycyl-D-alanine (Gly-D-Ala). Glycine, the N-terminal amino acid, is achiral as its α-carbon is bonded to two hydrogen atoms. The L-isomer is the naturally occurring form found in proteins. A 1:1 mixture of the L- and D-isomers is known as a racemic mixture, or Glycyl-DL-alanine (Gly-DL-Ala).[7]

Quantitative Structural and Physicochemical Data

The precise molecular geometry of glycylalanine has been determined through X-ray crystallography. The following tables summarize key physicochemical properties and crystallographic data for its isomers.

Table 1: Physicochemical Properties of Glycylalanine Isomers

| Property | Glycyl-L-alanine | Glycyl-DL-alanine | Reference |

| CAS Number | 3695-73-6 | 926-77-2 | [7][8] |

| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | [7][8] |

| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [7][8] |

| Melting Point | ~230°C (decomposes) | Not Available | [9] |

| pKa (α-COOH) | ~3.15 (at 25°C) | Not Available | [9] |

| pKa (α-NH₃⁺) | ~8.13 (estimated) | Not Available | [10] |

| Water Solubility | 698.6 g/L (at 25°C) | Not Available | [9] |

Note: pKa values for the dipeptide are influenced by the peptide bond. The listed values are experimental for the carboxyl group and estimated for the amino group based on typical peptide values.

Table 2: Bond Lengths and Angles for Glycyl-L-alanine Hydrochloride

Data obtained from X-ray diffraction analysis.[1]

| Bond | Length (Å) | Angle | Degrees (°) |

| Glycine Residue | |||

| N(1) - C(1) | 1.477 | N(1)-C(1)-C(2) | 110.1 |

| C(1) - C(2) | 1.516 | C(1)-C(2)-O(1) | 121.2 |

| C(2) - O(1) | 1.250 | C(1)-C(2)-N(2) | 116.5 |

| C(2) - N(2) | 1.325 | O(1)-C(2)-N(2) | 122.3 |

| Alanine Residue | |||

| N(2) - C(3) | 1.463 | C(2)-N(2)-C(3) | 121.6 |

| C(3) - C(4) (β-carbon) | 1.536 | N(2)-C(3)-C(5) | 109.9 |

| C(3) - C(5) | 1.545 | N(2)-C(3)-C(4) | 110.1 |

| C(5) - O(2) | 1.232 | C(4)-C(3)-C(5) | 111.4 |

| C(5) - O(3) | 1.339 | C(3)-C(5)-O(2) | 123.6 |

| C(3)-C(5)-O(3) | 111.6 | ||

| O(2)-C(5)-O(3) | 124.8 |

Experimental Protocols

Synthesis: Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical method for preparing peptides.[11] The synthesis of Glycyl-L-alanine involves three main stages: protection of functional groups, coupling to form the peptide bond, and deprotection to yield the final dipeptide. The following is a generalized protocol based on common methods using Boc (tert-butyloxycarbonyl) for N-terminal protection and a methyl ester for C-terminal protection.[12]

1. Protection of Amino Acids:

-

N-terminal (Glycine): Glycine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions (e.g., in a dioxane/water mixture with NaOH) to yield N-Boc-glycine. The Boc group protects the amino functionality from reacting during the coupling step.

-

C-terminal (L-alanine): L-alanine is reacted with methanol (B129727) in the presence of a strong acid catalyst (e.g., thionyl chloride or HCl gas) to form L-alanine methyl ester hydrochloride. This protects the carboxyl group.

2. Peptide Bond Formation (Coupling):

-

N-Boc-glycine and L-alanine methyl ester hydrochloride are dissolved in an anhydrous organic solvent (e.g., dichloromethane, DCM).

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator/racemization suppressant, like 1-Hydroxybenzotriazole (HOBt), are added to the cooled solution (0°C).

-

The reaction is stirred for several hours, allowing the activated carboxyl group of N-Boc-glycine to react with the free amino group of L-alanine methyl ester, forming the protected dipeptide (Boc-Gly-L-Ala-OMe). The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.

3. Deprotection:

-

Boc Removal: The protected dipeptide is treated with a strong acid, typically trifluoroacetic acid (TFA) in DCM, to remove the N-terminal Boc group.

-

Ester Hydrolysis (Saponification): The methyl ester is removed by saponification, which involves treating the dipeptide with a base (e.g., NaOH in methanol/water), followed by careful neutralization with acid to yield the final zwitterionic Glycyl-L-alanine product.

Structure Determination

The three-dimensional atomic arrangement of glycylalanine is determined using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1 X-Ray Crystallography Protocol Outline X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles from a molecule in its crystalline state.[13]

-

Crystallization: High-purity glycylalanine is dissolved in a suitable solvent system. Single crystals are grown through slow evaporation, vapor diffusion, or cooling techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Model Building and Refinement: An atomic model of glycylalanine is built into the electron density map. This model is then refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final structure with high precision.[14]

4.2.2 NMR Spectroscopy Protocol Outline NMR spectroscopy determines the structure of peptides in solution, providing insights into their conformation and dynamics in a more native-like environment.[15]

-

Sample Preparation: A sample of glycylalanine (typically >0.5 mM) is dissolved in a suitable solvent, usually water with 5-10% D₂O for the spectrometer's lock signal. The pH is adjusted to ensure stability and slow the exchange of amide protons.[16]

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. For a dipeptide, key experiments include:

-

¹H 1D Spectrum: To identify the different proton resonances.

-

COSY (Correlation Spectroscopy): To identify protons that are coupled through bonds (J-coupling), helping to assign protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for determining the 3D conformation.[17]

-

-

Resonance Assignment: The signals in the spectra are assigned to specific atoms in the molecule. For a dipeptide, this involves identifying the spin systems of glycine and alanine and then linking them based on NOEs observed between the residues.

-

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from J-coupling constants, are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the experimental data.

Conclusion

Glycylalanine, while simple in its composition, provides a foundational understanding of the structural chemistry of peptides. Its well-defined primary structure, stereochemistry, and conformational properties have been thoroughly characterized by a range of experimental techniques. The quantitative data on its bond lengths and angles, derived from crystallographic studies, offer a precise geometric description, while detailed synthetic and analytical protocols enable its preparation and investigation. This comprehensive knowledge base makes glycylalanine an invaluable tool for researchers in biochemistry, drug design, and materials science, facilitating advancements in our understanding of more complex polypeptide and protein systems.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycyl-dl-alanine [webbook.nist.gov]

- 5. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycyl-dl-alanine [webbook.nist.gov]

- 8. L-Alanine, N-glycyl- [webbook.nist.gov]

- 9. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Glycylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylalanine, a dipeptide comprised of glycine (B1666218) and alanine, serves as a fundamental building block in biochemistry and has applications in various scientific domains, including drug development and biotechnology. This technical guide provides a comprehensive overview of the chemical and physical properties of glycylalanine, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and metabolic fate.

Chemical and Physical Properties

Glycylalanine is a simple dipeptide whose properties are dictated by its constituent amino acids and the peptide bond linking them. It exists as different stereoisomers, with Glycyl-L-alanine being the most common in biological systems.

General and Chemical Properties

This table summarizes the fundamental chemical identifiers and properties of Glycyl-L-alanine.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid | [1] |

| Synonyms | Gly-Ala, Glycyl-L-alanine, H-Gly-Ala-OH | [1] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Number | 3695-73-6 (L-isomer) | [1] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)CN | [1] |

| InChI Key | VPZXBVLAVMBEQI-VKHMYHEASA-N | [1] |

Physical Properties

The physical properties of Glycyl-L-alanine are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | ~230 °C (decomposes) | |

| Solubility in Water | 698.6 g/L at 24.99 °C | |

| pKa₁ (α-carboxyl group) | ~3.15 | |

| pKa₂ (α-amino group) | ~8.25 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of glycylalanine.

Synthesis of Glycyl-L-alanine

Glycyl-L-alanine can be synthesized through both solid-phase and solution-phase peptide synthesis methods.

This protocol outlines the manual synthesis of Glycyl-L-alanine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc-L-Ala-OH

-

Fmoc-Gly-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Alanine):

-

In a separate vial, activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF, DCM, and then DMF.

-

-

Second Amino Acid Coupling (Glycine):

-

Repeat the Fmoc deprotection step as described above.

-

Activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated glycine solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to ensure complete coupling and wash the resin as before.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine using 20% piperidine in DMF.

-

Cleavage and Precipitation:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude Glycyl-L-alanine amide under vacuum.

-

This protocol describes the synthesis of Glycyl-L-alanine in solution, which is often preferred for large-scale synthesis of short peptides.

Materials:

-

L-Alanine methyl ester hydrochloride

-

Boc-Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Water/ethanol mixture for recrystallization

Procedure:

-

Coupling of Boc-Glycine and L-Alanine Methyl Ester:

-

Dissolve Boc-Glycine (1 eq.), L-Alanine methyl ester hydrochloride (1 eq.), and HOBt (1 eq.) in DCM and cool to 0 °C.

-

Slowly add a solution of DCC (1.1 eq.) in DCM.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-Ala-OMe.

-

-

Boc Deprotection:

-

Dissolve the protected dipeptide ester in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the resulting oil in methanol and add 1 M NaOH.

-

Stir for 2 hours at room temperature.

-

Neutralize the solution with 1 M HCl to yield crude Glycyl-L-alanine.

-

Purification by Recrystallization

Crude glycylalanine can be purified by recrystallization to obtain a high-purity crystalline product.

Procedure:

-

Dissolve the crude Glycyl-L-alanine in a minimal amount of hot water/ethanol mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Methods

This method is suitable for assessing the purity of glycylalanine and for its quantification.

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5% to 50% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation: Dissolve the glycylalanine sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

NMR is used to confirm the structure of the synthesized glycylalanine.

-

¹H NMR (500 MHz, D₂O):

-

δ 4.15 (q, 1H, CH of Ala)

-

δ 3.80 (s, 2H, CH₂ of Gly)

-

δ 1.45 (d, 3H, CH₃ of Ala)

-

-

¹³C NMR (125 MHz, D₂O):

-

δ 175.5 (C=O, Ala carboxyl)

-

δ 171.0 (C=O, Gly amide)

-

δ 51.0 (CH, Ala)

-

δ 43.0 (CH₂, Gly)

-

δ 17.0 (CH₃, Ala)

-

Biological Significance and Signaling Pathways

Glycylalanine is a naturally occurring dipeptide resulting from the digestion of dietary proteins and the turnover of endogenous proteins. While it is primarily known as a metabolic intermediate, its constituent amino acids, glycine and alanine, have significant biological roles.

Metabolic Fate of Glycylalanine

Upon absorption, glycylalanine is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-alanine. These amino acids then enter their respective metabolic pathways.

Indirect Signaling via Glycine

While there is no direct evidence of glycylalanine acting as a signaling molecule, its degradation product, glycine, has been shown to activate specific signaling pathways. For instance, glycine can activate the PI3K/mTORC1/p70S6K signaling pathway, which is involved in cell proliferation.[3] This suggests an indirect signaling role for glycylalanine through its metabolic breakdown.

Conclusion

Glycylalanine is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis and analysis can be achieved through standard peptide chemistry techniques. While its primary biological role is that of a metabolic intermediate, the bioactivity of its constituent amino acids, particularly glycine, suggests that glycylalanine may have indirect effects on cellular signaling pathways. This guide provides a solid foundation for researchers and professionals working with glycylalanine, offering both the necessary background information and practical experimental protocols.

References

The Biological Role of Glycylalanine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycylalanine (Gly-Ala) is a dipeptide composed of the amino acids glycine (B1666218) and alanine (B10760859). As a fundamental product of protein catabolism and a substrate for various peptidases, it represents an important, albeit transient, intermediate in cellular amino acid metabolism. This technical guide provides a comprehensive overview of the synthesis, degradation, transport, and metabolic fate of glycylalanine. While specific signaling roles for glycylalanine have not been elucidated, its metabolic impact is intrinsically linked to the cellular pools of its constituent amino acids, glycine and alanine, which are integral to a multitude of biosynthetic and energy-generating pathways. This document details the key enzymatic processes involving glycylalanine, presents available quantitative data, outlines relevant experimental protocols for its study, and provides visual representations of its metabolic context.

Introduction

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are continuously formed during the digestion of dietary proteins and the turnover of endogenous proteins. While many dipeptides are hydrolyzed in the gastrointestinal tract, a significant portion can be absorbed intact into the bloodstream and transported to various tissues. Glycylalanine, being a simple and common dipeptide, serves as an excellent model for understanding the broader role of dipeptides in cellular metabolism. Its biological significance lies in its function as a carrier of amino acids and as an intermediate that is rapidly hydrolyzed to release glycine and alanine, which are then utilized in numerous metabolic pathways.

Synthesis and Degradation of Glycylalanine

Synthesis: Peptide Bond Formation

Glycylalanine is formed through a condensation reaction between glycine and alanine, where the carboxyl group of glycine links to the amino group of alanine, forming a peptide bond and releasing a molecule of water. This process is a fundamental reaction in protein synthesis, catalyzed by ribosomes within the cell. In the context of protein degradation, glycylalanine is a product of the breakdown of larger polypeptides by various proteases and peptidases.

Degradation: Hydrolysis by Peptidases

The primary metabolic fate of glycylalanine in the cell is its rapid hydrolysis back into its constituent amino acids, glycine and alanine. This reaction is catalyzed by a class of enzymes known as dipeptidases, which are abundant in the cytoplasm and on the brush border of intestinal cells. The general reaction is as follows:

Glycylalanine + H₂O → Glycine + Alanine

These peptidases exhibit broad substrate specificity but are highly efficient in cleaving dipeptides.

Cellular Transport of Glycylalanine

Dipeptides like glycylalanine are transported across cellular membranes by specific carrier-mediated systems. The intestinal transport of dipeptides is a cation-independent process. Once inside the cell, they are typically rapidly hydrolyzed by intracellular peptidases. Studies on similar dipeptides have shown that various organs, including the liver, kidney, and muscle, are involved in their clearance from the plasma. The uptake mechanism in some cells, like red blood cells, might be through simple diffusion or a low-affinity carrier system.

Metabolic Fate of Glycine and Alanine

The biological role of glycylalanine is ultimately defined by the metabolic functions of its constituent amino acids.

Glycine Metabolism

Glycine is a versatile amino acid involved in numerous metabolic processes:

-

Protein Synthesis: As a fundamental building block of proteins.

-

One-Carbon Metabolism: It is a key component of the folate and methionine cycles, donating a one-carbon unit.

-

Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione.

-

Heme Synthesis: The initial step in porphyrin ring synthesis utilizes glycine.

-

Purine (B94841) Synthesis: The glycine molecule is incorporated into the purine ring structure.

-

Neurotransmission: Glycine itself acts as an inhibitory neurotransmitter in the central nervous system.

Alanine Metabolism

Alanine plays a crucial role in the transport of nitrogen between tissues and in energy metabolism:

-

Glucose-Alanine Cycle: Alanine is a key molecule for transporting amino groups from muscle to the liver in a non-toxic form. In the liver, the carbon skeleton is used for gluconeogenesis.

-

TCA Cycle Intermediate: Through transamination, alanine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis.

Quantitative Data

Specific quantitative data for glycylalanine metabolism is sparse in the literature. The following table summarizes relevant data for dipeptide transport and the metabolism of its constituent amino acids.

| Parameter | Value | Organism/System | Notes |

| Dipeptide Organ Clearance | |||

| Glycylleucine Liver Clearance | 25% of infused amount | Conscious dogs | Demonstrates significant hepatic uptake of dipeptides. |

| Glycylleucine Kidney Clearance | 24% of infused amount | Conscious dogs | Highlights the role of the kidney in dipeptide metabolism. |

| Glycylleucine Muscle Clearance | 12% of infused amount | Conscious dogs | Muscle tissue also contributes to dipeptide clearance. |

| Amino Acid Transport Kinetics | |||

| Glycine Transport (Major Route) Km | ~4 µM | E. coli | High-affinity transport system for glycine. |

| L-Alanine Transport Km1 | ~2 µM | E. coli | High-affinity transport system for L-alanine. |

| L-Alanine Transport Km2 | ~27 µM | E. coli | Lower-affinity transport system for L-alanine. |

| Glycine Metabolism Rates | |||

| Glycine Consumption Rate | 0.47 nmol per mg protein | Astroglia-rich primary cultures (rat) | Demonstrates rapid glycine metabolism in neural cells. |

| De Novo Glycine Synthesis | 59 µmol/(kg·h) | Healthy young men (1:1 IAA:DAA ratio) | Rate of glycine synthesis under specific dietary conditions. |

| De Novo Glycine Synthesis | 20 µmol/(kg·h) | Healthy young men (1:0 IAA:DAA ratio) | Glycine synthesis is influenced by dietary amino acid composition. |

IAA: Indispensable Amino Acids, DAA: Dispensable Amino Acids

Experimental Protocols

Quantification of Glycylalanine by Mass Spectrometry

This protocol provides a general workflow for the quantification of dipeptides like glycylalanine in biological samples.

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For plasma or cell culture media, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent).

-

Vortex the mixture and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over a suitable time frame to ensure separation of glycylalanine from other metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for glycylalanine is its [M+H]⁺ ion (m/z 147.07). The product ions for fragmentation would need to be determined empirically but would correspond to fragments of glycine and alanine.

-

Quantification: Create a standard curve using known concentrations of a pure glycylalanine standard.

-

In Vitro Dipeptidase Activity Assay

This protocol measures the rate of glycylalanine hydrolysis by a cell or tissue extract.

-

Enzyme Extract Preparation:

-

Prepare a cell or tissue homogenate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the enzyme extract and a known concentration of glycylalanine in the reaction buffer.

-

Incubate the reaction at 37°C.

-

Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction in the aliquots by adding a quenching agent, such as trichloroacetic acid, to precipitate the protein.

-

-

Product Quantification:

-

Centrifuge the quenched samples to remove precipitated protein.

-

Quantify the amount of glycine or alanine produced in the supernatant using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection, or by LC-MS/MS as described above.

-

-

Data Analysis:

-

Plot the concentration of product formed over time.

-

The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the specific activity of the dipeptidase as nmol of product formed per minute per mg of protein.

-

Visualizations

Signaling Pathways and Metabolic Networks

An In-depth Technical Guide on the Mechanism of Glycylalanine Peptide Bond Formation

Abstract

The formation of a peptide bond is a cornerstone of protein chemistry and peptide-based drug development. This technical guide provides a comprehensive examination of the mechanisms underlying the formation of the dipeptide glycylalanine (Gly-Ala). We will delve into the core principles of chemical synthesis, including the critical roles of protecting groups, carboxyl activation, and coupling reagents, which are central to laboratory and industrial production. Furthermore, this guide will briefly touch upon the elegant biological mechanism of ribosomal protein synthesis and the emerging field of enzymatic peptide synthesis, providing a holistic view of this fundamental biochemical reaction. Detailed experimental protocols for solid-phase peptide synthesis (SPPS), quantitative data, and mechanistic diagrams are provided to serve as a practical resource for scientific professionals.

Core Mechanisms of Peptide Bond Formation

The synthesis of glycylalanine involves the formation of an amide linkage between the carboxyl group of glycine (B1666218) and the amino group of alanine (B10760859), a process that requires overcoming a thermodynamic barrier.[1] This condensation reaction, which eliminates a molecule of water, is not spontaneous and necessitates specific activation and control, whether in a laboratory setting or a biological system.[2][3][4]

Chemical Synthesis: The Foundational Approach

Chemical synthesis is the most common method for producing specific peptides like glycylalanine. It provides precise control over the amino acid sequence by employing a strategic, multi-step process.[5] The fundamental challenge is to ensure that glycine's carboxyl group reacts exclusively with alanine's amino group, and not with itself or in the reverse sequence.[4][6] This is achieved through a four-stage strategy: protection, activation, coupling, and deprotection.[6][7]

1.1.1. Step 1: Protection of Functional Groups To direct the reaction, the amino group of the N-terminal residue (glycine) and the carboxyl group of the C-terminal residue (alanine) must be temporarily blocked or "protected".[6][8][9]

-

N-Terminal Protection: The nucleophilicity of glycine's amino group is suppressed by converting it into an amide or carbamate.[8] Commonly used α-amino protecting groups include:

-

Boc (tert-Butoxycarbonyl): Applied using di-tert-butyl dicarbonate, it is stable under many conditions but is readily removed by treatment with a strong acid like trifluoroacetic acid (TFA).[9][10][11]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acids but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[10][11] The Fmoc/tBu strategy is prevalent in modern solid-phase synthesis.[12]

-

-

C-Terminal Protection: Alanine's carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting.[6][9] This also increases the solubility of the amino acid derivative in organic solvents for solution-phase synthesis. In solid-phase synthesis, the resin itself acts as the C-terminal protecting group.[11]

1.1.2. Step 2: Carboxyl Group Activation A simple mixture of a protected amine and a carboxylic acid will not readily form an amide bond; they typically undergo an acid-base reaction to form a salt.[8] Therefore, the free carboxyl group of the N-protected glycine must be "activated" to make it a more potent electrophile.[13][14] This involves converting the carboxyl's hydroxyl group into a better leaving group. Common activation methods include:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]

-

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxyl group to form an active ester, which is less prone to side reactions like racemization compared to some other intermediates.[15][16] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[5][17]

1.1.3. Step 3: The Coupling Reaction Once the carboxyl group of N-protected glycine is activated, the C-protected alanine, with its free amino group, is introduced. The nucleophilic nitrogen of alanine attacks the electrophilic carbonyl carbon of the activated glycine derivative, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (e.g., dicyclohexylurea in the case of DCC), resulting in the formation of the desired peptide bond.[8][13]

1.1.4. Step 4: Deprotection In the final step, the protecting groups on the N-terminus of glycine and the C-terminus of alanine are removed under conditions that do not cleave the newly formed peptide bond.[6] For instance, if a Boc group and a methyl ester were used, the Boc group is removed with trifluoroacetic acid, and the ester can be saponified with a base.[11] This yields the final, unprotected glycylalanine dipeptide.

Ribosomal Peptide Bond Formation

In nature, peptide bond formation is catalyzed by the ribosome, which is a large RNA catalyst, or ribozyme.[18][19] The reaction occurs at the peptidyl transferase center (PTC) within the large ribosomal subunit.[18][20] The mechanism differs significantly from chemical synthesis:

-

Substrate Positioning: The ribosome binds the growing peptide chain attached to a tRNA molecule (peptidyl-tRNA) at its P-site and the incoming amino acid attached to its tRNA (aminoacyl-tRNA) at the A-site. The ribosome precisely orients the α-amino group of the A-site amino acid and the ester carbonyl of the P-site peptidyl-tRNA, a major source of its catalytic power (entropic catalysis).[18][21]

-

Nucleophilic Attack: The α-amino group of the aminoacyl-tRNA attacks the carbonyl carbon of the ester bond linking the peptide to the P-site tRNA.[21]

-

Proton Shuttle: A key mechanistic feature is a proposed proton shuttle. The 2'-hydroxyl group of the terminal adenosine (B11128) (A2451 in E. coli) on the P-site tRNA is believed to facilitate the transfer of a proton from the attacking amine to itself, acting as a general base, and then donating a proton to the leaving group oxygen, acting as a general acid.[20][21] This concerted mechanism avoids the formation of unstable, charged intermediates.[22]

The ribosome accelerates the rate of peptide bond formation by a factor of approximately 10⁷ compared to the uncatalyzed reaction in solution.[18][19]

Enzymatic Synthesis

Enzymatic methods for peptide synthesis utilize proteases (such as thermolysin or aminopeptidases) in reverse, catalyzing the formation of peptide bonds instead of their hydrolysis.[7][23][24] This is typically achieved by manipulating reaction conditions, such as using organic solvents or high concentrations of substrates, to shift the equilibrium towards synthesis.[24] The advantages of this approach include high stereoselectivity, mild reaction conditions, and often the avoidance of protecting groups.[7] For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to synthesize various dipeptides from free amino acids and aminoacyl methyl esters in 98% methanol.[24]

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Gly-Ala.

Caption: DCC coupling mechanism for peptide bond formation.

Quantitative Data

Quantitative analysis of peptide bond formation is essential for optimizing synthesis protocols. While extensive kinetic data for every coupling reagent combination is specific to reaction conditions, some representative data can be summarized.

| Parameter | Value | Amino Acids | Context / Method | Reference |

| Binding Energy | 5.61 kcal/mol | Glycine, Alanine | Computational (ab initio) study of bond formation | [25] |

| Synthesis Yield | 88.3% | Glycine, Alanine | Solid-Phase Synthesis (SPPS) with TFA cleavage | [26] |

| Ribosomal Rate | ~10-20 amino acids/second | General | In vivo protein synthesis in E. coli | [18] |

| Ribosomal Rate | 10⁷-fold increase over uncatalyzed reaction | General | Catalytic efficiency of the ribosome | [18][19] |

| Enzymatic Yield | >50% conversion | Phe, Phe-OMe | Aminopeptidase (SSAP) in 98% Methanol | [24] |

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis of glycylalanine.

Solid-Phase Peptide Synthesis (SPPS) of Glycylalanine (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of H-Gly-Ala-OH on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[15][17][27]

Materials:

-

Fmoc-Ala-Wang resin (e.g., 0.5 mmol/g loading)

-

Fmoc-Gly-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Diethyl ether (cold)

-

Solid-phase synthesis reaction vessel with a sintered glass filter

Protocol:

-

Resin Swelling (Preparation of Alanine):

-

Place the Fmoc-Ala-Wang resin (e.g., 200 mg for a 0.1 mmol scale) into the reaction vessel.

-

Add DCM (5 mL) and agitate gently for 20-30 minutes to swell the resin beads.

-

Drain the DCM.

-

Wash the resin 3 times with DMF (5 mL each) to prepare for the first deprotection.[17]

-

-

Fmoc Deprotection of Alanine:

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15][27]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. The resin now has a free amino group (H-Ala-Wang resin).

-

-

Coupling of Glycine:

-

In a separate vial, prepare the activation solution: Dissolve Fmoc-Gly-OH (3 equivalents, ~0.3 mmol), HBTU (2.9 equivalents), in DMF.

-

Add DIPEA (6 equivalents, ~0.6 mmol) to the activation solution. This is the base required to activate the coupling agent and neutralize the protonated amine on the resin.[15][27]

-

Immediately add the activation solution to the deprotected H-Ala-Wang resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

(Optional) Monitor reaction completion with a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[17]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now Fmoc-Gly-Ala-Wang resin.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection procedure (Step 2) to remove the Fmoc group from the N-terminal glycine.

-

After deprotection, wash the resin with DMF (5-6 times), followed by DCM (3-4 times), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: TFA is highly corrosive. Work in a fume hood).[27]

-

Add the cleavage cocktail (e.g., 5 mL) to the dry H-Gly-Ala-Wang resin.

-

Agitate at room temperature for 2-3 hours. This cleaves the dipeptide from the resin and removes any acid-labile side-chain protecting groups (not applicable for Gly or Ala).

-

Filter the resin and collect the filtrate containing the dissolved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise into a flask containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate should form.[27]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the final peptide pellet under vacuum.

-

-

Purification and Characterization:

Solution-Phase Synthesis of Glycylalanine (Boc Strategy)

Solution-phase synthesis is a classical method that remains useful, particularly for large-scale production of small peptides.[5][9]

General Outline:

-

Protection:

-

Coupling:

-

Work-up and Purification:

-

Perform an aqueous work-up to remove the water-soluble EDC byproduct and other impurities.

-

Purify the resulting protected dipeptide (Boc-Gly-Ala-OMe) by column chromatography or recrystallization.

-

-

Deprotection:

-

Remove the N-terminal Boc group by treating with TFA.[11]

-

Remove the C-terminal methyl ester by saponification (e.g., with NaOH), followed by careful acidification.

-

Purify the final glycylalanine product.

-

Conclusion

The formation of the glycylalanine peptide bond is a deceptively simple condensation reaction that requires a sophisticated understanding of organic chemistry and biochemistry to control and execute efficiently. For researchers and drug developers, chemical synthesis, particularly solid-phase peptide synthesis, offers a robust and highly controlled method for production. The core principles of protection, activation, coupling, and deprotection are fundamental to achieving high yields and purity. Concurrently, insights from the highly efficient ribosomal mechanism and the stereospecificity of enzymatic synthesis continue to inspire new strategies and technologies in the field of peptide science. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and study of this, and other, dipeptides.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Peptide Bond | Overview, Types & Formation - Lesson | Study.com [study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. bachem.com [bachem.com]

- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Mechanism of peptide bond formation on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of peptide bond formation on the ribosome | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 20. pnas.org [pnas.org]

- 21. A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The solid-phase synthesis of the dipeptide Gly-Ala | Chegg.com [chegg.com]

- 27. benchchem.com [benchchem.com]

- 28. Dipeptide - Wikipedia [en.wikipedia.org]

Glycylalanine: A Key Metabolite in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylalanine (Gly-Ala) is a dipeptide composed of the amino acids glycine (B1666218) and L-alanine.[1] As a product of protein digestion and endogenous metabolic processes, glycylalanine is increasingly recognized not merely as a simple nutrient source but as an active participant in cellular signaling and metabolic regulation.[2] This technical guide provides a comprehensive overview of glycylalanine's role in biological systems, detailing its metabolism, analytical quantification, and involvement in cellular pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.

Physicochemical Properties of Glycylalanine

A foundational understanding of glycylalanine's chemical and physical characteristics is essential for its study in biological contexts.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₃[3] |

| Molecular Weight | 146.14 g/mol [3] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid |

| Synonyms | Gly-Ala, N-Glycyl-L-alanine |

Metabolism of Glycylalanine

The metabolism of glycylalanine involves its synthesis from constituent amino acids and its degradation by peptidases. While specific enzymes dedicated to glycylalanine synthesis are not well-characterized, its formation is understood to occur via peptide bond formation.[4]

Biosynthesis

The synthesis of glycylalanine occurs through the formation of a peptide bond between the carboxyl group of glycine and the amino group of alanine, a condensation reaction that results in the elimination of a water molecule.[4] In cellular systems, this process is generally part of larger protein synthesis machinery, though the existence of specific dipeptide synthetases cannot be ruled out.[5]

Hypothesized Biosynthesis of Glycylalanine

Caption: Enzymatic synthesis of glycylalanine from glycine and L-alanine.

Degradation

Glycylalanine is hydrolyzed by various peptidases, also known as dipeptidases, which cleave the peptide bond to release free glycine and L-alanine. The specificity of these enzymes can vary, with some showing a preference for dipeptides with N-terminal glycine residues.[6] For instance, dipeptidyl peptidase IV (DPP-IV) is known to cleave dipeptides with a penultimate proline or alanine, suggesting it may have some activity towards glycylalanine, albeit with lower efficiency than for its preferred substrates.[7]

Degradation Pathway of Glycylalanine

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Glycylalanine | 926-77-2 [smolecule.com]

- 3. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

Glycylalanine molecular formula and weight

An In-depth Technical Guide to Glycylalanine

This guide provides a comprehensive overview of the dipeptide Glycylalanine, focusing on its fundamental molecular properties and common experimental methodologies relevant to researchers, scientists, and drug development professionals.

Core Molecular Data

Glycylalanine is a dipeptide formed from the amino acids glycine (B1666218) and alanine (B10760859). Its physicochemical properties are fundamental to its behavior in biological and chemical systems.

Quantitative Molecular Information

The key quantitative data for Glycylalanine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₃[1][2][3][4] |

| Molecular Weight | 146.14 g/mol [1][2][3][4] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid[2][4] |

Experimental Protocols

The synthesis and analysis of Glycylalanine are common procedures in peptide chemistry. The following sections detail standardized protocols for its solid-phase synthesis and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of Glycylalanine

Solid-phase peptide synthesis is the standard method for producing peptides. The process involves building a peptide chain on an insoluble resin support. The following protocol is for the manual synthesis of Glycylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Gly-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine (B6355638) in DMF (v/v)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The Fmoc-Ala-Wang resin is swelled in DMF within a reaction vessel to ensure optimal reaction conditions.

-

Fmoc Deprotection: The Fmoc protecting group on the alanine is removed by treating the resin with a 20% piperidine in DMF solution. This exposes the free amino group for the subsequent coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Glycine Coupling: Fmoc-Gly-OH is activated using DIC and HOBt in DMF. This activated amino acid is then added to the resin, allowing the formation of a peptide bond with the deprotected alanine. The reaction progress can be monitored using a Kaiser test.

-

Final Fmoc Deprotection: The Fmoc group is removed from the newly added glycine using the 20% piperidine in DMF solution, followed by extensive washing with DMF and DCM.

-

Cleavage and Deprotection: The synthesized Glycylalanine dipeptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.

-

Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The precipitate is then washed with cold ether to remove scavengers and residual TFA, yielding the crude Glycylalanine peptide.

HPLC Analysis of Glycylalanine

HPLC is a powerful technique used to verify the purity of the synthesized Glycylalanine and to quantify it in various samples. A common method is reversed-phase HPLC.

Materials:

-

Synthesized crude Glycylalanine

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. The mobile phases are degassed to prevent bubble formation during the HPLC run.

-

-

Sample Preparation: A stock solution of the crude Glycylalanine is prepared by dissolving it in Mobile Phase A. This solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at 214 nm and 280 nm.

-

Gradient: A linear gradient is employed, starting with a low percentage of Mobile Phase B (e.g., 5%) and gradually increasing to elute the peptide. For a small dipeptide like Glycylalanine, a shallow gradient would be appropriate.

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the major peak is compared to a known standard of Glycylalanine to confirm its identity. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Visualized Workflow

The following diagram illustrates the logical workflow for the solid-phase synthesis of Glycylalanine.

Caption: Workflow for Solid-Phase Synthesis of Glycylalanine.

References

An In-depth Technical Guide to the Basic Biochemistry of Glycylalanine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the dipeptide Glycylalanine, a fundamental molecule in biochemistry. It details its physicochemical properties, synthesis, metabolic pathways, and biological significance. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key biochemical assays, and visualizations of chemical and experimental workflows to support advanced research and development applications.

Physicochemical Properties of Glycylalanine

Glycylalanine (Gly-Ala) is a dipeptide formed from the amino acids glycine (B1666218) and L-alanine, linked by a peptide bond.[1][2] The formation of this bond occurs through a condensation reaction between the carboxyl group of glycine and the amino group of alanine (B10760859).[3][4] Its molecular formula is C₅H₁₀N₂O₃.[1][2] As a product of protein digestion and catabolism, it serves as a transient intermediate in amino acid metabolism.[2][5] Due to its simple, well-defined structure, Glycylalanine is often used as a model compound for studying protein folding dynamics and peptide-ligand interactions.[1]

Table 1: Physicochemical Properties of Glycylalanine

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | [2][6] |

| Molecular Weight | 146.14 g/mol | [1][2][6] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid | [2] |

| CAS Number | 3695-73-6 | [2] |

| Melting Point | ~230°C (decomposes) | [7] |

| pKa (α-carboxyl) | ~2.34 (Estimated from Glycine/Alanine) | [8][9] |

| pKa (α-amino) | ~9.69 (Estimated from Glycine/Alanine) | [8][9] |

| Hydrogen Bond Donors | 3 | [2][10] |

| Hydrogen Bond Acceptors | 4 | [2][10] |

| Rotatable Bonds | 3 | [2][10] |

Synthesis of Glycylalanine

The synthesis of Glycylalanine requires a controlled sequence to ensure the correct formation of the peptide bond between the carboxyl group of glycine and the amino group of alanine, preventing unwanted side reactions like the formation of Ala-Gly or polymers.[11][12] This is achieved by using protecting groups for the reactive functional groups that are not involved in the peptide bond formation.[11][13]

Chemical Synthesis Workflow

The standard laboratory synthesis of Glycylalanine involves four key stages:

-

Protection: The amino group of glycine and the carboxyl group of alanine are chemically protected.

-

Activation: The carboxyl group of the N-protected glycine is activated to facilitate the formation of the amide bond.

-

Coupling: The activated glycine derivative is reacted with the C-protected alanine.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.[11]

Experimental Protocol: Laboratory Synthesis of Glycylalanine

This protocol is a representative example based on established peptide synthesis principles.[11][13]

-

Protection of Glycine:

-

Dissolve Glycine in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (B78521) to raise the pH to ~9.0.

-

Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O while stirring and maintaining the pH with additional NaOH.

-

Stir for 4-6 hours at room temperature.

-

Acidify the solution to pH 2-3 with cold 1M HCl and extract the Boc-Glycine with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain Boc-Glycine.

-

-

Protection of Alanine:

-

Suspend L-Alanine in methanol.

-

Bubble dry HCl gas through the suspension at 0°C for 1 hour, or add thionyl chloride dropwise.

-

Reflux the mixture for 2 hours.

-

Remove the solvent under reduced pressure to yield the alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

-

-

Coupling Reaction:

-

Dissolve Boc-Glycine in dichloromethane (B109758) (DCM).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent and N-Hydroxysuccinimide (NHS) to reduce side reactions. Stir for 1 hour at 0°C.

-

In a separate flask, dissolve H-Ala-OMe·HCl in DCM and neutralize with a base like triethylamine (B128534) (TEA).

-

Add the neutralized alanine solution to the activated Boc-Glycine solution.

-

Allow the reaction to proceed overnight at room temperature.

-

Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, base, and brine.

-

Dry and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Ala-OMe.

-

-

Deprotection:

-

To remove the Boc group, dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) and stir for 1-2 hours.

-

To remove the methyl ester, perform saponification by dissolving the resulting peptide in a methanol/water mixture and adding 1M NaOH. Monitor the reaction by TLC.

-

Neutralize the solution and purify the final Glycylalanine product using ion-exchange chromatography or recrystallization.

-

Biological Role and Metabolism

Biological Functions

Glycylalanine primarily functions as a metabolite within biological systems.[1] It is an intermediate in the constant cycle of protein synthesis and degradation.[1] After being absorbed in the small intestine via peptide transporters, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids.[5][14] Therefore, its biological activity is mainly determined by the roles of glycine and alanine.[5]

-

Amino Acid Reservoir: It contributes to the maintenance of cellular amino acid pools and nitrogen balance.[1]

-

Research Tool: It serves as a model dipeptide for studying protein folding, protein-protein interactions, and protein-ligand binding, which is crucial for drug design.[1]

-

Biomaterial and Drug Development: Glycylalanine can be incorporated into hydrogels for drug delivery and tissue engineering applications and serves as a building block for designing peptide-based drugs.[1]

Metabolic Degradation

The primary metabolic fate of Glycylalanine is its cleavage into glycine and alanine. This is a hydrolysis reaction catalyzed by a class of enzymes known as dipeptidases.[1][14][15] This enzymatic process is essential for releasing the amino acids so they can be utilized by the cell for protein synthesis or other metabolic pathways.[14]

Key Experimental Methodologies

Protocol: Dipeptidase Activity Assay

This protocol describes a colorimetric method to determine dipeptidase activity by quantifying the amino acids released from the hydrolysis of Glycylalanine, adapted from established methods.[16][17]

Principle: Dipeptidase catalyzes the hydrolysis of Glycylalanine. The liberated glycine and alanine are reacted with ninhydrin (B49086), which produces a deep purple color (Ruhemann's purple). The absorbance of this color, measured at 570 nm, is directly proportional to the amount of amino acids released and thus to the enzyme's activity.[16]

Materials:

-

Glycylalanine (Substrate)

-

Dipeptidase enzyme source (e.g., tissue homogenate, purified enzyme)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Ninhydrin reagent (2% w/v in a 1:1 mixture of glycerol (B35011) and DMSO)

-

Citrate (B86180) buffer (0.2 M, pH 5.0)

-

Trichloroacetic acid (TCA), 15% (w/v) to stop the reaction

-

L-Alanine or Glycine standard solutions for calibration curve

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of Glycylalanine (e.g., 100 mM) in Tris-HCl buffer. Prepare a series of L-Alanine standards (e.g., 0 to 2 mM) for the calibration curve.

-

Enzyme Reaction:

-

In microcentrifuge tubes, add 100 µL of Tris-HCl buffer.

-

Add 50 µL of the enzyme sample. Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the Glycylalanine stock solution (final concentration 25 mM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 15% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

-

-

Ninhydrin Reaction:

-

Transfer 100 µL of the supernatant from each sample and standard to new tubes.

-

Add 50 µL of citrate buffer.

-

Add 100 µL of ninhydrin reagent.

-

Heat at 95°C for 15 minutes.

-

Cool to room temperature and add 500 µL of 50% ethanol (B145695) to dilute.

-

-

Quantification:

-

Measure the absorbance at 570 nm.

-

Calculate the concentration of amino acids released in the samples using the standard curve.

-

Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (U/mg).

-

References

- 1. Buy Glycylalanine | 926-77-2 [smolecule.com]

- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. benchchem.com [benchchem.com]

- 6. L-Alanine, N-glycyl- [webbook.nist.gov]

- 7. GLYCYL-L-ALANINE | 3695-73-6 [chemicalbook.com]

- 8. organic chemistry - Why is the pKa (COOH) of alanine and glycine similar but the pKa (NH3) different? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Ch27 pKa and pI values [chem.ucalgary.ca]

- 10. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. askthenerd.com [askthenerd.com]

- 12. enzyme17 [intro.chem.okstate.edu]

- 13. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]

- 14. brainly.com [brainly.com]

- 15. Answered: A(n) _________ reaction converts glycylalanine to glycine and alanine. This reaction requires __________. Blank 1 options- Oxidation-reduction Hydrolysis… | bartleby [bartleby.com]

- 16. benchchem.com [benchchem.com]

- 17. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Glycylalanine (Gly-Ala)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated construction of peptide chains.[1][2] This document provides a detailed protocol for the synthesis of the dipeptide Glycylalanine (Gly-Ala) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3] The synthesis is performed on Wang resin, which yields a peptide with a C-terminal carboxylic acid upon cleavage.[4] These protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from resin preparation to final product purification.

Quantitative Data Summary

The efficiency of each step in SPPS is critical for the final yield and purity of the target peptide.[5] The following table summarizes typical quantitative parameters for the synthesis of a simple dipeptide like Glycylalanine.

| Parameter | Typical Value | Description |

| Resin Loading | 0.25 - 1.00 mmol/g | The initial loading of the first amino acid (Fmoc-Alanine) onto the Wang resin, as specified by the manufacturer or determined experimentally.[6] |

| Fmoc Deprotection Efficiency | > 99% | The efficiency of removing the Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically accomplished with piperidine (B6355638).[6][7] |

| Coupling Efficiency | > 98% | The efficiency of peptide bond formation between the activated Fmoc-amino acid and the resin-bound peptide chain.[6] |

| Overall Crude Yield | 70 - 90% | The expected yield of the crude Glycylalanine peptide after cleavage from the resin and precipitation, before purification.[6][8] |

| Final Purity (Post-HPLC) | > 98% | The purity of the final peptide product after purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] |

Experimental Workflow: Glycylalanine Synthesis

The following diagram illustrates the key stages in the solid-phase synthesis of Glycylalanine.

Caption: Workflow for the solid-phase synthesis of Glycylalanine.

Detailed Experimental Protocols

The following protocols detail the manual synthesis of Glycylalanine on a 0.1 mmol scale.

Resin Preparation and Loading of Fmoc-Alanine

This procedure attaches the C-terminal amino acid, Alanine, to the Wang resin.

-

Materials:

-

Wang Resin (e.g., 1.0 mmol/g loading)

-

Fmoc-Ala-OH (4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)[10]

-

1-Hydroxybenzotriazole (HOBt) (4 equivalents)[10]

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)[10]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis reaction vessel

-

-

Protocol:

-

Resin Swelling: Weigh 100 mg of Wang resin (0.1 mmol scale) and transfer it to the reaction vessel. Add 5 mL of DCM and allow the resin to swell for 20 minutes with gentle agitation. Drain the DCM.[6]

-

Wash the resin three times with 5 mL of DMF for 1 minute each, draining the solvent after each wash.[6]

-

Activation Mixture: In a separate vial, dissolve 4 equivalents of Fmoc-Ala-OH and 4 equivalents of HOBt in a minimal amount of DMF.[10]

-